Hsd17B13-IN-49

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

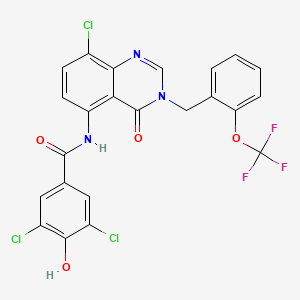

C23H13Cl3F3N3O4 |

|---|---|

Molekulargewicht |

558.7 g/mol |

IUPAC-Name |

3,5-dichloro-N-[8-chloro-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |

InChI |

InChI=1S/C23H13Cl3F3N3O4/c24-13-5-6-16(31-21(34)12-7-14(25)20(33)15(26)8-12)18-19(13)30-10-32(22(18)35)9-11-3-1-2-4-17(11)36-23(27,28)29/h1-8,10,33H,9H2,(H,31,34) |

InChI-Schlüssel |

LKIGZIVAJCVUOS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)CN2C=NC3=C(C=CC(=C3C2=O)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)Cl)OC(F)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of HSD17B13 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Due to the limited publicly available data on the specific inhibitor Hsd17B13-IN-49 , this document will present the known information for this compound and then utilize the well-characterized inhibitor BI-3231 as a representative example to provide an in-depth exploration of the core mechanism of action, experimental protocols, and quantitative data relevant to HSD17B13 inhibition.

Introduction to HSD17B13 as a Therapeutic Target

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have shown a strong association between loss-of-function variants of HSD17B13 and a reduced risk of developing chronic liver diseases, including NAFLD, NASH, and alcohol-related liver disease.[2][3] This protective effect of reduced HSD17B13 activity has positioned it as a compelling target for therapeutic intervention. The enzyme is involved in hepatic lipid metabolism, and its expression is upregulated in patients with NAFLD.[1]

This compound: Available Data

This compound (also referred to as Compound 81 in some contexts) is an inhibitor of HSD17B13. Currently, detailed mechanistic studies and experimental protocols for this specific compound are not widely available in the public domain. The primary available quantitative data is summarized below.

Quantitative Data for this compound

| Compound | Target | Assay Substrate | IC50 | Source |

| This compound | HSD17B13 | Estradiol | ≤ 0.1 µM | Patent: WO2022103960 |

Representative Inhibitor: BI-3231 Mechanism of Action

To illustrate the detailed pharmacology of HSD17B13 inhibition, we will now focus on BI-3231, a potent and selective chemical probe for HSD17B13.

Core Mechanism

BI-3231 acts as a highly potent and selective inhibitor of both human and mouse HSD17B13.[4][5] Its mechanism is notable for its dependency on the cofactor nicotinamide adenine dinucleotide (NAD+).[5] Binding of BI-3231 to the HSD17B13 enzyme only occurs in the presence of NAD+.[5] Further kinetic studies have revealed an uncompetitive mode of inhibition with respect to NAD+.[5] This suggests that BI-3231 binds to the enzyme-cofactor complex.

In a cellular context, treatment with BI-3231 has been shown to reduce the accumulation of triglycerides under lipotoxic stress conditions.[6][7][8] Mechanistically, it appears to restore mitochondrial respiratory function without affecting β-oxidation.[6][7] This ultimately leads to an improvement in hepatocyte proliferation, cell differentiation, and lipid homeostasis.[6][7]

Quantitative Data for BI-3231

The following table summarizes the key quantitative metrics for BI-3231, demonstrating its potency and selectivity.

| Parameter | Human HSD17B13 | Mouse HSD17B13 | Human HSD17B11 | Notes | Source |

| Enzymatic IC50 | 1 nM | 13 nM | >10,000 nM | Demonstrates high potency and selectivity. | [4] |

| Enzymatic Ki | 0.5 nM | 3.5 nM | Not Determined | Ki values are provided for tight binding inhibition. | [5] |

| Cellular IC50 | 18 nM | 42 nM | Not Determined | Potency demonstrated in a cellular environment. | [5] |

HSD17B13 Signaling and Inhibition Pathway

The following diagram illustrates the known signaling pathway of HSD17B13 and the point of intervention for inhibitors like BI-3231.

Caption: HSD17B13 signaling pathway and point of therapeutic inhibition.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of HSD17B13 inhibitors. Below are summaries of key methodologies employed in the characterization of compounds like BI-3231.

Biochemical Enzyme Activity Assay

This assay quantifies the enzymatic activity of purified HSD17B13 and the potency of inhibitors.

-

Principle: The assay measures the conversion of a substrate (e.g., β-estradiol) by HSD17B13, which is coupled to the reduction of the cofactor NAD+ to NADH. The amount of NADH produced is then quantified using a bioluminescent detection system (e.g., Promega NAD(P)H-Glo™).[9]

-

Protocol Outline:

-

Purified recombinant HSD17B13 protein is incubated in a microtiter plate.

-

Serial dilutions of the test inhibitor (e.g., BI-3231) are added to the wells.

-

A substrate mix containing β-estradiol and NAD+ is added to initiate the reaction.[9]

-

The reaction is incubated at room temperature for a defined period (e.g., 2 hours).[9]

-

A detection reagent containing a reductase and a proluciferin substrate is added. The reductase uses the NADH generated to convert the proluciferin to luciferin.[9]

-

Luciferin is then quantified using a luciferase, and the resulting luminescent signal is proportional to the HSD17B13 activity.[9]

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistical equation.

-

Cellular Lipotoxicity Assay

This assay assesses the protective effects of an inhibitor on hepatocytes under metabolic stress.

-

Principle: Hepatocytes (e.g., HepG2 cells or primary mouse hepatocytes) are treated with a saturated fatty acid like palmitic acid to induce lipotoxicity, which mimics conditions in NAFLD. The ability of the HSD17B13 inhibitor to mitigate the effects of this stress, such as triglyceride accumulation, is measured.[6][7]

-

Protocol Outline:

Experimental Workflow for Inhibitor Characterization

The following diagram outlines the typical workflow for the discovery and characterization of a novel HSD17B13 inhibitor.

Caption: A typical drug discovery workflow for HSD17B13 inhibitors.

Rationale for HSD17B13 Inhibition in Liver Disease

The therapeutic rationale for inhibiting HSD17B13 is strongly supported by human genetics. The diagram below illustrates the logical relationship between HSD17B13 function and its potential as a therapeutic target.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pardon Our Interruption [opnme.com]

- 6. researchgate.net [researchgate.net]

- 7. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. scispace.com [scispace.com]

The Role of HSD17B13 in Liver Disease: A Technical Guide for Researchers

An In-depth Examination of Hydroxysteroid 17-Beta Dehydrogenase 13 as a Key Modulator and Therapeutic Target in Chronic Liver Pathologies.

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenases/reductases (SDR) family, has emerged as a critical player in the landscape of chronic liver disease.[1] Predominantly expressed in the liver and localized to lipid droplets within hepatocytes, this enzyme is intricately linked to hepatic lipid metabolism.[1][2][3][4] While its precise physiological function remains an area of active investigation, compelling genetic evidence has catapulted HSD17B13 into the spotlight as a significant modulator of liver injury and a promising therapeutic target.

This technical guide provides a comprehensive overview of the function of HSD17B13 in liver disease, with a focus on its genetic variants, enzymatic activity, and role in pathogenesis. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this novel protein.

Genetic Variants of HSD17B13 and Protection Against Liver Disease

Genome-wide association studies (GWAS) have identified several single nucleotide polymorphisms (SNPs) in the HSD17B13 gene that are strongly associated with a reduced risk of developing and progressing various chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), alcoholic liver disease (ALD), non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma (HCC).[2] Unlike other genetic variants that increase the risk for fatty liver disease, such as those in PNPLA3 and TM6SF2, loss-of-function variants in HSD17B13 are protective.[2]

The most extensively studied of these is the rs72613567:TA allele, a splice variant that results in a truncated, inactive protein.[5] This loss of function is the basis for the observed hepatoprotective effects.

Quantitative Data on the Protective Effects of HSD17B13 Variants

The following tables summarize the quantitative data from meta-analyses on the association between the HSD17B13 rs72613567:TA variant and the risk of various liver diseases.

Table 1: Association of HSD17B13 rs72613567:TA Variant with Risk of Liver Disease (Meta-Analysis Data)

| Liver Disease | Odds Ratio (OR) | 95% Confidence Interval (CI) | Study Population Size (n) | Reference |

| Any Liver Disease | 0.73 | 0.61 - 0.87 | 564,702 | [6][7][8] |

| Alcoholic Liver Disease (ALD) - Heterozygotes | 0.58 | 0.42 - 0.80 | - | [5] |

| Alcoholic Liver Disease (ALD) - Homozygotes | 0.47 | 0.23 - 0.97 | - | [2][5] |

| Non-alcoholic Fatty Liver Disease (NAFLD) | 0.67 | 0.52 - 0.86 | - | [9] |

| Non-alcoholic Liver Disease - Heterozygotes | 0.83 | 0.75 - 0.92 | - | [5] |

| Non-alcoholic Liver Disease - Homozygotes | 0.70 | 0.57 - 0.87 | - | [2][5] |

Table 2: Association of HSD17B13 rs72613567:TA Variant with Risk of Advanced Liver Disease (Meta-Analysis Data)

| Advanced Liver Disease | Odds Ratio (OR) | 95% Confidence Interval (CI) | Study Population Size (n) | Reference |

| Liver Cirrhosis | 0.81 | 0.76 - 0.88 | 559,834 | [6][7][8] |

| Alcoholic Cirrhosis - Heterozygotes | 0.58 | 0.39 - 0.86 | - | [5] |

| Alcoholic Cirrhosis - Homozygotes | 0.27 | 0.09 - 0.85 | - | [5] |

| Non-alcoholic Cirrhosis - Heterozygotes | 0.74 | 0.60 - 0.93 | - | [5] |

| Non-alcoholic Cirrhosis - Homozygotes | 0.51 | 0.31 - 0.85 | - | [5] |

| Hepatocellular Carcinoma (HCC) | 0.64 | 0.53 - 0.77 | 183,179 | [6][7][8] |

| Hepatocellular Carcinoma (HCC) vs. Chronic Liver Disease | 0.77 | 0.68 - 0.86 | - | [9] |

Hepatic Expression of HSD17B13

Studies have shown that the expression of HSD17B13 is significantly upregulated in the livers of patients with NAFLD.[4][10]

Table 3: Hepatic Expression of HSD17B13 in NAFLD

| Condition | Fold Change in Expression | p-value | Reference |

| NASH vs. Normal Liver | 5.9-fold higher | 0.003 | [11] |

| NASH vs. Normal Liver (IHC Score) | 67.85 ± 1.37 vs. 49.74 ± 4.13 | <0.05 | [10] |

| Cirrhosis vs. Normal Liver (IHC Score) | 68.89 ± 1.71 vs. 49.74 ± 4.13 | <0.05 | [10] |

Enzymatic Function and Substrates

HSD17B13 belongs to a family of enzymes involved in the metabolism of steroids and other lipids.[1] However, its specific endogenous substrates and enzymatic activity have been a subject of debate.

-

Retinol Dehydrogenase Activity: Some studies have demonstrated that HSD17B13 possesses retinol dehydrogenase (RDH) activity, converting retinol to retinal.[4][11] This activity is dependent on its localization to lipid droplets.[11] Loss-of-function variants, such as the one resulting from the rs72613567 SNP, abolish this enzymatic activity.[11]

-

Other Potential Substrates: In vitro studies have suggested that HSD17B13 can catalyze the oxidation of various lipid substrates, including 17beta-estradiol and leukotriene B4.[12] However, the physiological relevance of these findings is still under investigation.

-

Conflicting Evidence: It is important to note that some studies have reported that certain isoforms of HSD17B13 do not exhibit retinol/retinal dehydrogenase activity in vitro.[12]

Role in the Pathogenesis of Liver Disease

The prevailing hypothesis is that the enzymatic activity of wild-type HSD17B13 contributes to the progression of liver disease, and its absence (due to loss-of-function variants) is protective. The proposed mechanisms include:

-

Lipid Droplet Metabolism: HSD17B13 is thought to play a role in the metabolism of lipids stored in lipid droplets.[2] Its enzymatic activity may generate lipotoxic species that promote inflammation and fibrosis. The loss of this activity could therefore lead to a less inflammatory lipid droplet phenotype.

-

Interaction with PNPLA3: The protective effect of the HSD17B13 rs72613567:TA variant appears to mitigate the increased risk of liver injury associated with the PNPLA3 p.I148M variant, a well-established genetic risk factor for NAFLD.[5]

-

Hepatic Stellate Cell Activation: Overexpression of HSD17B13 in hepatocytes has been shown to indirectly activate hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[4] This suggests that HSD17B13 may promote fibrosis through a paracrine signaling mechanism.

Below is a diagram illustrating the proposed role of HSD17B13 in liver disease pathogenesis.

Caption: Proposed mechanism of HSD17B13 in liver disease pathogenesis.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the function of HSD17B13.

Genotyping of HSD17B13 Variants

A common method for genotyping HSD17B13 variants, such as rs72613567, is the TaqMan SNP Genotyping Assay.

Protocol: TaqMan SNP Genotyping Assay

-

DNA Extraction: Isolate genomic DNA from whole blood or tissue samples using a commercial kit (e.g., QIAamp DNA Blood Mini Kit).

-

Assay Mix Preparation: Prepare a reaction mix containing TaqMan Genotyping Master Mix, the specific TaqMan SNP Genotyping Assay for the target variant (containing primers and probes), and the extracted genomic DNA.

-

Real-Time PCR: Perform the PCR reaction on a real-time PCR instrument (e.g., StepOnePlus Real-Time PCR System). The instrument will detect the fluorescence signals generated by the allele-specific probes.

-

Allelic Discrimination: The software analyzes the endpoint fluorescence to determine the genotype of each sample (e.g., homozygous for allele 1, homozygous for allele 2, or heterozygous).

Caption: Workflow for HSD17B13 genotyping using TaqMan assay.

Assessment of Hepatic Steatosis by Oil Red O Staining

Oil Red O staining is a widely used method to visualize and quantify neutral lipid accumulation in hepatocytes.

Protocol: Oil Red O Staining of Hepatocytes

-

Cell Culture and Treatment: Culture hepatocytes (e.g., HepG2 cells or primary hepatocytes) and treat with relevant compounds to induce lipid accumulation.

-

Fixation: Fix the cells with a 10% formalin solution.

-

Permeabilization: Briefly incubate the fixed cells with 60% isopropanol.

-

Staining: Incubate the cells with a working solution of Oil Red O.

-

Washing: Wash the cells multiple times with water to remove excess stain.

-

Counterstaining (Optional): Stain the nuclei with hematoxylin or another suitable counterstain.

-

Imaging and Quantification:

-

Microscopy: Visualize the stained lipid droplets using a light microscope.

-

Quantification: To quantify the lipid accumulation, extract the Oil Red O stain from the cells using isopropanol and measure the absorbance at approximately 500 nm using a plate reader.

-

Caption: Workflow for Oil Red O staining and quantification.

In Vitro Retinol Dehydrogenase (RDH) Activity Assay

This cell-based assay is used to measure the RDH activity of HSD17B13.

Protocol: Cell-Based RDH Activity Assay

-

Transfection: Transfect a suitable cell line (e.g., HEK293 cells) with an expression vector encoding the HSD17B13 protein of interest (wild-type or variant).

-

Substrate Treatment: Treat the transfected cells with all-trans-retinol for a defined period (e.g., 8 hours).

-

Metabolite Extraction: Lyse the cells and extract the retinoids.

-

HPLC Analysis: Quantify the levels of retinaldehyde and retinoic acid in the cell extracts using High-Performance Liquid Chromatography (HPLC).

-

Protein Quantification: Determine the expression level of the HSD17B13 protein in the transfected cells by Western blot to normalize the enzymatic activity.

Caption: Workflow for the in vitro retinol dehydrogenase activity assay.

HSD17B13 as a Therapeutic Target

The strong genetic evidence supporting a protective role for HSD17B13 loss of function has made it an attractive therapeutic target for the treatment of chronic liver diseases. The primary strategy being pursued is the inhibition of HSD17B13 activity or expression.

-

RNA Interference (RNAi): Small interfering RNAs (siRNAs) designed to target HSD17B13 mRNA can be used to silence its expression in the liver. This approach has shown promise in preclinical models.

-

Small Molecule Inhibitors: The development of small molecules that can specifically inhibit the enzymatic activity of HSD17B13 is another active area of research.

The diagram below illustrates the therapeutic rationale for targeting HSD17B13.

Caption: Therapeutic rationale for inhibiting HSD17B13.

Conclusion and Future Directions

HSD17B13 has rapidly transitioned from a relatively unknown enzyme to a key player in the pathogenesis of chronic liver disease. The protective nature of its loss-of-function variants provides a strong human genetic validation for its role in disease progression and its potential as a therapeutic target. While significant progress has been made in understanding its function, several key questions remain:

-

Definitive Endogenous Substrates: Elucidating the primary physiological substrates of HSD17B13 is crucial for a complete understanding of its mechanism of action.

-

Detailed Molecular Mechanisms: Further research is needed to unravel the precise molecular pathways through which HSD17B13 contributes to liver injury, including its interactions with other proteins and its role in intracellular signaling.

-

Translational Development: The ongoing development of HSD17B13 inhibitors will be critical in determining the therapeutic potential of targeting this enzyme in patients with chronic liver disease.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HSD17B13 rs72613567 protects against liver diseases and histological progression of nonalcoholic fatty liver disease: a systematic review and meta-analysis [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. europeanreview.org [europeanreview.org]

- 9. Association of HSD17B13 rs72613567: TA allelic variant with liver disease: review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HSD17B13 | Abcam [abcam.com]

Hsd17B13-IN-49: A Technical Guide to Target Engagement and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement and binding affinity of Hsd17B13-IN-49, a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). This document details the quantitative data, experimental protocols, and relevant biological pathways to support further research and development of HSD17B13 inhibitors.

Core Data Presentation

This compound, also identified as Compound 81, demonstrates significant inhibitory activity against HSD17B13.[1][2][3][4][5] The following table summarizes the available quantitative data for this compound.

| Compound Name | Alias | Target | Assay Substrate | IC50 | Source |

| This compound | Compound 81 | HSD17B13 | Estradiol | ≤ 0.1 μM | [1][2][3][4][5] |

Signaling Pathway and Mechanism of Action

HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. It is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) by influencing hepatic lipid metabolism. The enzyme catalyzes the conversion of various steroids and other lipid species. Inhibition of HSD17B13 is a promising therapeutic strategy for NAFLD and other liver diseases. This compound acts as a direct inhibitor of the enzymatic activity of HSD17B13.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the binding affinity and target engagement of HSD17B13 inhibitors like this compound.

Biochemical Binding Affinity Assay (Enzymatic Assay)

This protocol describes a representative enzymatic assay to determine the IC50 value of an HSD17B13 inhibitor.

Objective: To quantify the concentration-dependent inhibition of HSD17B13 enzymatic activity by this compound.

Materials:

-

Recombinant human HSD17B13 protein

-

This compound (or other test compounds)

-

β-estradiol (substrate)

-

NAD+ (cofactor)

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.01% BSA, 0.5 mM EDTA)

-

NAD(P)H-Glo™ Detection System (Promega)

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

-

Add a small volume (e.g., 50 nL) of the diluted compound solutions to the wells of a 384-well plate. Include DMSO-only wells as a negative control.

-

Prepare a substrate/cofactor mix containing β-estradiol and NAD+ in assay buffer.

-

Add the substrate/cofactor mix to each well.

-

Initiate the enzymatic reaction by adding recombinant HSD17B13 protein to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of NADH produced using the NAD(P)H-Glo™ Detection System according to the manufacturer's protocol.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

This protocol outlines a Cellular Thermal Shift Assay (CETSA) to confirm the direct binding of this compound to HSD17B13 in a cellular context.

Objective: To assess the target engagement of this compound by measuring the thermal stabilization of HSD17B13 in intact cells.

Materials:

-

A human liver cell line endogenously expressing HSD17B13 (e.g., HepG2)

-

This compound (or other test compounds)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Equipment for SDS-PAGE and Western blotting

-

Anti-HSD17B13 antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Thermal cycler or heating block

-

Centrifuge

Procedure:

-

Culture the cells to a suitable confluency.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.

-

After treatment, wash the cells with PBS and resuspend them in a small volume of PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) in a thermal cycler, followed by a cooling step.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble HSD17B13 in each sample by Western blotting using an anti-HSD17B13 antibody.

-

Quantify the band intensities and plot the fraction of soluble HSD17B13 as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of an HSD17B13 inhibitor.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. news-medical.net [news-medical.net]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]

Hsd17B13-IN-49: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and synthesis of Hsd17B13-IN-49, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This document details the scientific rationale for targeting HSD17B13, the discovery of this compound (also referred to as Compound 81), its quantitative inhibitory activity, and a comprehensive, step-by-step protocol for its chemical synthesis. Furthermore, this guide outlines the key experimental methodologies for evaluating the efficacy of HSD17B13 inhibitors and presents visual diagrams of the relevant biological pathways and experimental workflows.

Introduction: The Role of HSD17B13 in Liver Disease

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have revealed a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), NASH, and hepatocellular carcinoma.[2] These findings have identified HSD17B13 as a promising therapeutic target for the treatment of these conditions. The enzymatic activity of HSD17B13 is thought to play a role in hepatic lipid metabolism, and its inhibition is a key strategy for developing novel therapeutics.

Discovery of this compound

This compound (Compound 81) was identified as a potent inhibitor of HSD17B13 through a dedicated discovery process, as detailed in the patent literature.[3] The discovery of this small molecule inhibitor represents a significant step towards the development of targeted therapies for HSD17B13-mediated diseases.

Quantitative Data

The inhibitory activity of this compound against its target enzyme has been quantified, providing a clear measure of its potency.

| Compound Name | Alias | Target | Assay Substrate | IC50 | Reference |

| This compound | Compound 81 | HSD17B13 | Estradiol | ≤ 0.1 μM | [3] |

Signaling Pathway and Experimental Workflow

To visualize the biological context and the process of discovery and evaluation, the following diagrams are provided.

Caption: HSD17B13 signaling pathway in hepatocytes.

Caption: Experimental workflow for this compound.

Experimental Protocols

Synthesis of this compound (Compound 81)

The synthesis of this compound involves a multi-step process as outlined in the patent literature. The following is a detailed protocol for its preparation.

Step 1: Synthesis of Intermediate 2-amino-5-bromo-4-methylpyridine

-

To a solution of 2-amino-4-methylpyridine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 2-amino-5-bromo-4-methylpyridine.

Step 2: Synthesis of Intermediate 2-((5-bromo-4-methylpyridin-2-yl)amino)-2-methylpropan-1-ol

-

To a solution of 2-amino-5-bromo-4-methylpyridine (1 equivalent) in a suitable solvent such as toluene, add 2,2-dimethyloxirane (1.5 equivalents) and a Lewis acid catalyst such as ytterbium(III) trifluoromethanesulfonate (0.1 equivalents).

-

Heat the reaction mixture to reflux for 24 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-((5-bromo-4-methylpyridin-2-yl)amino)-2-methylpropan-1-ol.

Step 3: Synthesis of Intermediate 2,6-dichloro-4-hydroxybenzonitrile

-

To a solution of 4-hydroxybenzonitrile (1 equivalent) in a suitable solvent like acetic acid, add N-chlorosuccinimide (NCS) (2.2 equivalents).

-

Heat the mixture at 80 °C for 12 hours.

-

Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain 2,6-dichloro-4-hydroxybenzonitrile.

Step 4: Synthesis of Intermediate 2,6-dichloro-N'-dihydroxy-4-hydroxybenzimidamide

-

To a solution of 2,6-dichloro-4-hydroxybenzonitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (2 equivalents).

-

Reflux the mixture for 12 hours.

-

Cool the reaction, filter the solid, and wash with water and ethanol.

-

Dry the solid under vacuum to get 2,6-dichloro-N'-dihydroxy-4-hydroxybenzimidamide.

Step 5: Synthesis of this compound (Compound 81)

-

To a solution of 2-((5-bromo-4-methylpyridin-2-yl)amino)-2-methylpropan-1-ol (1 equivalent) and 2,6-dichloro-N'-dihydroxy-4-hydroxybenzimidamide (1.2 equivalents) in a suitable solvent like DMF, add a coupling reagent such as 1,1'-carbonyldiimidazole (CDI) (1.5 equivalents).

-

Stir the reaction at 120 °C for 4 hours.

-

Cool the reaction mixture, add water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by preparative HPLC to yield this compound.

Biochemical Assay for HSD17B13 Inhibition

This protocol describes a general method for assessing the inhibitory activity of compounds against HSD17B13 in a biochemical format.

-

Reagents and Materials:

-

Recombinant human HSD17B13 protein

-

Estradiol (substrate)

-

NAD+ (cofactor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% BSA)

-

This compound or other test compounds

-

Detection reagent for NADH (e.g., NAD/NADH-Glo™ Assay)

-

384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound solution.

-

Add a solution of recombinant HSD17B13 enzyme to each well.

-

Initiate the enzymatic reaction by adding a mixture of estradiol and NAD+.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Assay for HSD17B13 Target Engagement

This protocol provides a general framework for evaluating the ability of a compound to engage HSD17B13 within a cellular context.

-

Reagents and Materials:

-

Hepatocyte-derived cell line (e.g., HepG2) overexpressing HSD17B13

-

Cell culture medium and supplements

-

This compound or other test compounds

-

Substrate for cellular assay (e.g., a suitable lipid)

-

Lysis buffer

-

Method for detecting the product of HSD17B13 activity (e.g., LC-MS/MS)

-

-

Procedure:

-

Seed the HSD17B13-overexpressing cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a predetermined time.

-

Add the substrate to the cells and incubate for a specific duration.

-

Wash the cells with PBS and lyse them.

-

Collect the cell lysates and analyze the concentration of the product of HSD17B13 activity using a suitable analytical method like LC-MS/MS.

-

Determine the effect of the compound on the cellular activity of HSD17B13 and calculate the cellular EC50 value.

-

Conclusion

This compound is a valuable chemical probe for studying the biological functions of HSD17B13 and serves as a lead compound for the development of therapeutics for chronic liver diseases. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and drug discovery efforts targeting this important enzyme.

References

The Impact of Hsd17B13 Inhibition on Lipid Droplet Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a critical regulator of hepatic lipid metabolism and a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver conditions. This technical guide provides an in-depth analysis of the effects of Hsd17B13 inhibition on lipid droplet metabolism, with a focus on the inhibitor Hsd17B13-IN-49 and its well-characterized analogue, BI-3231. We consolidate current understanding of its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Introduction

Hsd17B13 is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2] Elevated expression of Hsd17B13 is observed in patients with NAFLD, and its overexpression in cellular and animal models promotes the accumulation of triglycerides within lipid droplets.[3][4] Conversely, genetic loss-of-function variants of Hsd17B13 are associated with a reduced risk of progressing from simple steatosis to more severe liver pathologies.[5][6] These findings have spurred the development of small molecule inhibitors targeting Hsd17B13 as a potential therapeutic strategy for liver diseases. This guide focuses on the effects of a representative inhibitor, referred to here as this compound (using the publicly available data for the potent and selective inhibitor BI-3231 as a proxy), on the metabolic processes governing lipid droplet dynamics.

Quantitative Data on the Efficacy of Hsd17B13 Inhibition

The inhibitory potential of compounds targeting Hsd17B13 is typically assessed through biochemical and cell-based assays. The following tables summarize the key quantitative data for Hsd17B13 inhibitors, with BI-3231 serving as a representative example for this compound.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (BI-3231) | 1.4 µM | Human HSD17B13 enzymatic assay with estradiol as substrate. | [7] |

| Effect on Triglyceride Accumulation | Significantly decreased | Palmitic acid-induced lipotoxicity model in HepG2 cells and primary mouse hepatocytes. | [1][2][8] |

| Effect on Lipid Droplet Number and Size | Substantially decreased | High-fat diet mouse model with shRNA-mediated Hsd17b13 knockdown. | [4] |

Table 1: Summary of quantitative data for Hsd17B13 inhibition.

Signaling Pathways Modulated by Hsd17B13

Hsd17B13 is implicated in several pathways that regulate hepatic lipid homeostasis. Its inhibition is thought to counteract the pathological accumulation of lipids by modulating these pathways.

Caption: Proposed signaling pathway of Hsd17B13 in hepatic lipid metabolism and its inhibition.

Hsd17B13 expression is induced by the liver X receptor-alpha (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[6] Hsd17B13, in turn, appears to promote SREBP-1c maturation, creating a positive feedback loop that enhances lipid accumulation.[6] Furthermore, Hsd17B13 has been shown to interact with and inhibit adipose triglyceride lipase (ATGL), a key enzyme responsible for the breakdown of triglycerides (lipolysis) in lipid droplets.[9] By inhibiting Hsd17B13, compounds like this compound are expected to disrupt this cycle, leading to reduced lipogenesis and enhanced lipolysis, thereby decreasing the overall lipid load in hepatocytes. Recent evidence also suggests a role for Hsd17B13 in promoting transforming growth factor-beta 1 (TGF-β1) signaling, which is involved in hepatic fibrosis.[9]

Experimental Protocols

This section details the methodologies for key experiments to assess the effect of Hsd17B13 inhibitors on lipid droplet metabolism.

Hsd17B13 Enzymatic Inhibition Assay

Objective: To determine the in vitro potency of an inhibitor against Hsd17B13.

Materials:

-

Recombinant human Hsd17B13 protein

-

β-estradiol (substrate)

-

NAD+ (cofactor)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5)

-

This compound (or other inhibitor)

-

NADH detection reagent (e.g., NAD/NADH-Glo™ Assay)

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the inhibitor dilutions, recombinant Hsd17B13 protein, and NAD+.

-

Initiate the reaction by adding the substrate, β-estradiol.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Lipid Droplet Accumulation Assay

Objective: To quantify the effect of an Hsd17B13 inhibitor on lipid droplet accumulation in a cellular model of steatosis.

Materials:

-

Hepatocyte cell line (e.g., HepG2, Huh7) or primary hepatocytes

-

Cell culture medium

-

Palmitic acid or oleic acid to induce lipid accumulation

-

This compound

-

BODIPY 493/503 or Nile Red stain for lipid droplets

-

Hoechst 33342 for nuclear staining

-

Formaldehyde for cell fixation

-

High-content imaging system or fluorescence microscope

Procedure:

-

Seed hepatocytes in a 96-well imaging plate and allow them to adhere overnight.

-

Treat the cells with a lipotoxic fatty acid (e.g., 200 µM palmitic acid) in the presence of varying concentrations of this compound or vehicle control for 24-48 hours.

-

Wash the cells with PBS and fix with 4% formaldehyde.

-

Stain the cells with BODIPY 493/503 and Hoechst 33342.

-

Acquire images using a high-content imaging system.

-

Use image analysis software to quantify the number, size, and total area of lipid droplets per cell. The nucleus stain is used for cell segmentation and counting.

Triglyceride Quantification Assay

Objective: To measure the total intracellular triglyceride content following treatment with an Hsd17B13 inhibitor.

Materials:

-

Hepatocytes treated as in section 4.2

-

Cell lysis buffer

-

Triglyceride quantification kit (colorimetric or fluorometric)

Procedure:

-

After treatment, wash the cells with PBS and lyse them.

-

Determine the protein concentration of the cell lysates for normalization.

-

Use a commercial triglyceride quantification kit to measure the triglyceride levels in the lysates according to the manufacturer's protocol.

-

Normalize the triglyceride content to the total protein concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel Hsd17B13 inhibitor on lipid droplet metabolism.

Caption: Experimental workflow for assessing the impact of Hsd17B13 inhibitors.

Conclusion

The inhibition of Hsd17B13 presents a compelling strategy for the treatment of NAFLD and related metabolic disorders. As demonstrated by the data on inhibitors like BI-3231, targeting Hsd17B13 can effectively reduce hepatocyte lipid accumulation under lipotoxic conditions. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of novel Hsd17B13 inhibitors. Future research should aim to further elucidate the downstream effects of Hsd17B13 inhibition on other cellular processes, such as inflammation and fibrosis, to fully realize its therapeutic potential.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. news-medical.net [news-medical.net]

- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

Investigating the Enzymatic Activity of HSD17B13 with Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3][4][5] Genetic studies have revealed that loss-of-function variants of HSD17B13 are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including NASH, fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2][6][7][8] This protective effect has spurred significant interest in the development of small molecule inhibitors and other therapeutic modalities to modulate HSD17B13 activity.[2][5] This guide provides an in-depth overview of the experimental protocols used to characterize HSD17B13 enzymatic activity and assess inhibitor potency, presents quantitative data for known inhibitors, and illustrates the key signaling pathways and experimental workflows.

HSD17B13 Enzymatic Activity and Substrates

HSD17B13 is a member of the NAD(P)H/NAD(P)+-dependent oxidoreductase family.[4][9] Its enzymatic activity involves the interconversion of 17-ketosteroids and 17-hydroxysteroids.[4][9] While its precise physiological substrates are still under investigation, studies have demonstrated its activity towards a range of molecules, including steroids like β-estradiol, proinflammatory lipid mediators such as leukotriene B4, and retinol.[1][2][10][11] The enzyme catalyzes the conversion of retinol to retinaldehyde, highlighting its role in retinoid metabolism.[1][12] The catalytic activity of HSD17B13 is dependent on its localization to lipid droplets and the presence of its cofactor, NAD+.[12]

Signaling Pathway

The expression of HSD17B13 in hepatocytes is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).[1][4][9] Following its synthesis, HSD17B13 is targeted from the endoplasmic reticulum to the surface of lipid droplets, where it exerts its enzymatic functions.[1]

Caption: HSD17B13 signaling and retinol metabolism.

Experimental Protocols

Recombinant HSD17B13 Expression and Purification

A common method for producing recombinant HSD17B13 for in vitro assays involves expression in insect cells using a baculoviral system, followed by purification.[13]

Protocol:

-

Gene Synthesis and Cloning: Synthesize the human HSD17B13 coding sequence and clone it into a baculovirus transfer vector (e.g., pFastBac) with an N-terminal purification tag (e.g., 6x-His).

-

Baculovirus Generation: Generate recombinant baculovirus in Spodoptera frugiperda (Sf9) insect cells according to the baculovirus expression system manufacturer's protocol.

-

Protein Expression: Infect a large-scale culture of Sf9 cells with the high-titer recombinant baculovirus.

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing detergents and protease inhibitors.

-

Affinity Chromatography: Purify the His-tagged HSD17B13 from the cell lysate using a nickel-charged immobilized metal affinity chromatography (IMAC) resin.

-

Size-Exclusion Chromatography: Further purify the protein using size-exclusion chromatography to remove aggregates and other impurities.

-

Protein Concentration and Storage: Concentrate the purified protein and store it at -80°C in a suitable buffer.

Enzymatic Activity Assays

The enzymatic activity of HSD17B13 and the potency of its inhibitors can be determined using various biochemical and cell-based assays.

1. NAD(P)H-Glo™ Luminescent Assay

This homogeneous bioluminescent assay measures the amount of NADH produced in the enzymatic reaction.

Protocol:

-

Reaction Setup: In a 384-well plate, add the purified recombinant HSD17B13 protein, the substrate (e.g., β-estradiol or retinol), and the cofactor NAD+. For inhibitor studies, pre-incubate the enzyme with varying concentrations of the inhibitor.

-

Enzymatic Reaction: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.

-

NADH Detection: Add the NADH-Glo™ detection reagent, which contains luciferase, to the wells.

-

Luminescence Measurement: After a further incubation period, measure the luminescence using a plate reader. The light signal is proportional to the amount of NADH produced.

-

Data Analysis: For inhibitor studies, plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

2. RapidFire Mass Spectrometry (RF-MS) Based Assay

This high-throughput technique directly measures the conversion of the substrate to its product.[13]

Protocol:

-

Enzymatic Reaction: Perform the enzymatic reaction in a similar manner to the NAD(P)H-Glo™ assay.

-

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

High-Throughput Sample Injection: Use the RapidFire system to inject the quenched reaction samples directly onto a solid-phase extraction (SPE) cartridge to remove salts and proteins.

-

Mass Spectrometry Analysis: Elute the analytes (substrate and product) from the SPE cartridge directly into the mass spectrometer for detection and quantification.

-

Data Analysis: Calculate the percentage of substrate conversion and, for inhibitor studies, determine the IC50 values by plotting the conversion against the inhibitor concentration.

Cellular Assays

Cell-based assays are crucial for evaluating the activity of HSD17B13 and the efficacy of its inhibitors in a more physiologically relevant context.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or HepG2 cells) and transiently or stably transfect them with a plasmid expressing HSD17B13.

-

Substrate Addition: Add the substrate (e.g., all-trans-retinol) to the cell culture medium.

-

Inhibitor Treatment: For inhibitor studies, treat the cells with varying concentrations of the inhibitor.

-

Cell Lysis and Extraction: After a defined incubation period, lyse the cells and extract the retinoids or other metabolites.

-

Quantification by HPLC or LC-MS/MS: Separate and quantify the substrate and its metabolites using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]

-

Data Normalization and Analysis: Normalize the retinoid levels to the total protein concentration and calculate the enzymatic activity. For inhibitor studies, determine the cellular IC50 values.

Caption: Workflow for HSD17B13 inhibitor characterization.

Quantitative Data on HSD17B13 Inhibitors

Several small molecule inhibitors of HSD17B13 have been developed and characterized. The following tables summarize the reported IC50 values for some of these compounds.

Table 1: Potency of BI-3231 against HSD17B13 [16][17][18]

| Compound | Target | IC50 (nM) |

| BI-3231 | Human HSD17B13 | 1 |

| BI-3231 | Mouse HSD17B13 | 13 - 14 |

Table 2: Potency of HSD17B13-IN-23 against Human HSD17B13 [19]

| Compound | Substrate | IC50 (µM) |

| HSD17B13-IN-23 | Estradiol | < 0.1 |

| HSD17B13-IN-23 | Leukotriene B4 | < 1 |

Table 3: Potency of Additional Small Molecule Inhibitors against Human HSD17B13 [20]

| Compound | Substrate | Biochemical IC50 (µM) |

| Compound 1 | β-estradiol | 0.0053 (n=2) |

| Compound 1 | Leukotriene B4 | 0.0044 (n=2) |

| Compound 2 | β-estradiol | 0.0028 (n=3) |

| Compound 2 | Leukotriene B4 | 0.0029 (n=3) |

Conclusion

The investigation of HSD17B13 enzymatic activity and the development of its inhibitors are critical for advancing novel therapeutics for NAFLD and NASH. The protocols and data presented in this guide provide a framework for researchers to characterize the enzyme and evaluate the potency and selectivity of inhibitory compounds. The continued exploration of HSD17B13's role in liver pathophysiology, coupled with the discovery of potent and specific inhibitors, holds significant promise for addressing the unmet medical need in chronic liver diseases.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]

- 3. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Gene - HSD17B13 [maayanlab.cloud]

- 8. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. enanta.com [enanta.com]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. researchgate.net [researchgate.net]

The Role of HSD17B13 in the Progression of Non-Alcoholic Steatohepatitis (NASH): A Technical Guide

Executive Summary

Non-alcoholic steatohepatitis (NASH), the progressive form of non-alcoholic fatty liver disease (NAFLD), represents a significant and growing global health burden with no approved therapies until recently. The discovery of genetic variants in the gene encoding 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) that protect against the progression of chronic liver diseases has identified it as a premier therapeutic target. This technical guide provides an in-depth review of HSD17B13, focusing on its function, the compelling genetic evidence linking it to NASH, the molecular mechanisms underlying its role in disease progression, and the current landscape of therapeutic development. We consolidate quantitative data, detail key experimental protocols, and provide visualizations of critical pathways and workflows to serve as a comprehensive resource for the scientific community.

Introduction to HSD17B13

Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a member of the HSD17B superfamily, which consists of enzymes that catalyze the NAD(P)H/NAD(P)+-dependent oxidation and reduction of steroids and other lipids.[1][2] Unlike other family members with ubiquitous expression, HSD17B13 is predominantly expressed in the liver.[3][4] Single-cell RNA sequencing has confirmed its specific localization to hepatocytes.[5] Within the hepatocyte, HSD17B13 is an lipid droplet (LD)-associated protein, residing on the LD surface.[3][5][6] This localization places it at the central hub of hepatic lipid metabolism and has profound implications for its role in the pathogenesis of NAFLD and NASH.[6][7] Hepatic expression of HSD17B13 is significantly upregulated in patients with NAFLD compared to healthy individuals, suggesting its involvement in the disease process.[1][6][7]

Genetic Evidence: A Protective Role for Loss-of-Function Variants

The most compelling evidence for HSD17B13's role in NASH comes from large-scale human genetic studies. An exome-wide association study first identified that a splice variant, rs72613567:TA, confers significant protection against the development of NASH and its progression to fibrosis and cirrhosis.[8]

Mechanism of the Protective Variant: The rs7261313567:TA variant is an insertion of an adenine adjacent to the splice donor site of exon 6.[8] This insertion disrupts normal mRNA splicing, leading to the production of a truncated and unstable protein with reduced or complete loss of enzymatic function.[9] Therefore, this variant and others like it are considered loss-of-function (LOF) alleles.

Quantitative Impact of HSD17B13 Variants: The protective effect of the rs72613567:TA allele is dose-dependent. Studies have shown that this LOF variant is not associated with simple steatosis but specifically with a reduced risk of progression to the more advanced, inflammatory, and fibrotic stages of liver disease.[9] This indicates that HSD17B13's function is critical in the transition from benign fat accumulation to damaging steatohepatitis. Another variant, rs6834314, is in high linkage disequilibrium with rs72613567 and shows a similar pattern of association with NAFLD histology.[10][11] The protective effects of these variants have been replicated across multiple ethnic populations.[5][10]

| Genetic Variant | Population | Association | Heterozygote Protection | Homozygote Protection | Citation |

| rs72613567:TA | European Descent (46,544 individuals) | Reduced risk of NASH cirrhosis | 26% reduced risk (95% CI 7–40) | 49% reduced risk (95% CI 15–69) | [8] |

| rs72613567:TA | Biopsy-proven NAFLD cohort | Reduced odds of NASH (among those with steatosis) | 13% lower odds | 52% lower odds | [9] |

| rs72613567:TA | Biopsy-proven NAFLD cohort | Reduced odds of fibrosis (among those with steatosis) | 13% lower odds | 61% lower odds | [9] |

| rs72613567:TA | European participants | Reduced risk of alcoholic liver disease | 42% reduced risk | 53% reduced risk | [5][7] |

| rs72613567:TA | European participants | Reduced risk of alcoholic cirrhosis | 42% reduced risk | 73% reduced risk | [5][7] |

| rs6834314 G allele | Multi-ethnic Asian cohort | Lower odds of NASH | Associated with lower odds (P<0.05) | - | [10] |

Molecular Mechanisms and Biological Function

Subcellular Localization and Enzymatic Activity

HSD17B13's function is intrinsically linked to its location on the lipid droplet surface. This targeting is mediated by its N-terminal region, specifically a conserved 7-amino acid sequence (AA22-28).[3][12] Proper localization is crucial for the protein's stability and function.[3]

The primary enzymatic activity identified for HSD17B13 is that of a retinol dehydrogenase (RDH) , which catalyzes the conversion of retinol to retinaldehyde.[3][8] This is a rate-limiting step in the synthesis of retinoic acid, a potent signaling molecule involved in numerous cellular processes, including inflammation and fibrosis.[3] The protective LOF variants found in human populations result in a loss of this RDH activity.[3][12] While other substrates such as steroids and leukotriene B4 have been proposed, retinol remains the most plausible and well-supported in vivo substrate in the context of NASH pathogenesis.[3][4]

Signaling Pathways and Role in NASH Progression

HSD17B13 is integrated into key hepatic metabolic signaling pathways. Its expression can be induced by the Liver X Receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipogenesis.[8] This links HSD17B13 directly to the cellular machinery controlling lipid homeostasis.

The prevailing hypothesis for its role in NASH progression centers on its RDH activity. By converting retinol to retinaldehyde within the hepatocyte, wild-type HSD17B13 is thought to influence the pool of retinoids available for signaling. This may, in turn, affect the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[8] In co-culture systems, high HSD17B13 expression in hepatocytes can indirectly induce HSC activation.[8] Therefore, the loss of HSD17B13 enzymatic activity conferred by protective variants may lead to altered retinoid signaling that results in reduced HSC activation and a lower propensity for fibrosis.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.physiology.org [journals.physiology.org]

- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 6. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NASH, HSD17B13 and era of programmable therapeutics - Plenge Gen @rplengePlenge Gen @rplenge [plengegen.com]

- 10. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of HSD17B13 Inhibition on Retinol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a key player in the pathogenesis of chronic liver diseases such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). A critical function of HSD17B13 is its retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[1][2][3][4] Genetic studies have shown that loss-of-function variants in HSD17B13 are protective against the progression of liver disease, highlighting the therapeutic potential of inhibiting its enzymatic activity.[5] This technical guide provides an in-depth overview of the impact of HSD17B13 inhibition on retinol metabolism, focusing on a representative small molecule inhibitor, herein referred to as a hypothetical potent and selective HSD17B13 inhibitor. We will detail the expected quantitative effects on retinoid levels, provide comprehensive experimental protocols for assessing these changes, and illustrate the relevant biological pathways.

Introduction to HSD17B13 and its Role in Retinol Metabolism

HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family.[6] Its localization to lipid droplets in hepatocytes positions it at a crucial intersection of lipid and retinoid metabolism.[7] The enzymatic activity of HSD17B13 contributes to the conversion of retinol (Vitamin A) to retinaldehyde, a key step in the synthesis of retinoic acid, a potent signaling molecule that regulates gene expression.[5]

The inhibition of HSD17B13 is a promising therapeutic strategy for liver diseases. Several small molecule inhibitors, such as BI-3231 and INI-822, are in development.[1][8][9][10] While specific data on a compound named 'Hsd17B13-IN-49' is not available in the current literature, this guide will use a representative HSD17B13 inhibitor to illustrate the expected impact on retinol metabolism.

Quantitative Impact of HSD17B13 Inhibition on Retinol Metabolism

The inhibition of HSD17B13's retinol dehydrogenase activity is expected to cause a shift in the balance of retinoids within the liver. The following table summarizes the anticipated quantitative changes in key retinoid species following treatment with a potent and selective HSD17B13 inhibitor.

| Analyte | Expected Change with HSD17B13 Inhibition | Rationale |

| Hepatic Retinol | ↑ (Increase) | Inhibition of the primary enzyme responsible for its conversion will lead to its accumulation at the site of action. |

| Hepatic Retinaldehyde | ↓ (Decrease) | Direct product of HSD17B13 activity; its synthesis will be reduced upon enzyme inhibition. |

| Hepatic Retinyl Esters | ↑ (Increase) | As retinol levels increase, the equilibrium may shift towards storage, leading to increased esterification of retinol into retinyl esters. |

| Hepatic Retinoic Acid | ↓ (Decrease) | As the precursor (retinaldehyde) concentration decreases, the synthesis of retinoic acid is expected to be subsequently reduced. |

| Serum Retinol | ↔ (No significant change) or ↑ (Slight Increase) | Serum retinol levels are tightly regulated by retinol-binding protein 4 (RBP4). A significant increase is not expected unless hepatic storage capacity is overwhelmed. |

Experimental Protocols

In Vitro HSD17B13 Retinol Dehydrogenase Activity Assay

This protocol is adapted from methodologies described for assessing HSD17B13 activity.[4]

Objective: To determine the in vitro potency of an HSD17B13 inhibitor.

Materials:

-

Recombinant human HSD17B13 protein

-

All-trans-retinol

-

NAD+ (cofactor)

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5)

-

HSD17B13 inhibitor (e.g., BI-3231 as a reference compound)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of the HSD17B13 inhibitor in DMSO.

-

In a 96-well plate, add assay buffer, NAD+, and the HSD17B13 inhibitor at various concentrations.

-

Add recombinant HSD17B13 protein to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding all-trans-retinol to each well.

-

Immediately measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm over time using a plate reader.

-

Calculate the initial reaction velocities and determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.

Quantification of Retinoids in Liver Tissue by HPLC

This protocol is based on established methods for retinoid quantification.[11][12][13]

Objective: To quantify the levels of retinol, retinaldehyde, and retinyl esters in liver tissue from animals treated with an HSD17B13 inhibitor.

Materials:

-

Liver tissue samples

-

Homogenization buffer (e.g., phosphate-buffered saline)

-

Internal standards (e.g., retinyl acetate)

-

Hexane, ethanol, and other HPLC-grade solvents

-

HPLC system with a UV detector

Procedure:

-

Homogenize weighed liver tissue samples in homogenization buffer on ice.

-

Extract lipids and retinoids from the homogenate using a two-phase extraction with hexane and ethanol. The internal standard should be added during this step.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample into the HPLC system.

-

Separate the retinoids using a reverse-phase C18 column with an appropriate mobile phase gradient.

-

Detect and quantify the retinoids by monitoring the absorbance at their respective maximal absorbance wavelengths (e.g., 325 nm for retinol and retinyl esters).

-

Calculate the concentration of each retinoid relative to the internal standard and normalized to the tissue weight.

Visualizing the Impact: Signaling Pathways and Workflows

HSD17B13 Regulatory Pathway

The expression of HSD17B13 is regulated by key transcription factors involved in lipid metabolism.

Caption: LXRα-SREBP-1c signaling pathway regulating HSD17B13 expression.

Impact of HSD17B13 Inhibition on the Retinol Metabolic Pathway

The inhibition of HSD17B13 directly alters the flow of metabolites in the retinol metabolic pathway.

Caption: Inhibition of HSD17B13 blocks the conversion of retinol.

Experimental Workflow for Assessing Inhibitor Efficacy

A logical workflow is essential for evaluating the in vivo effects of an HSD17B13 inhibitor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biospace.com [biospace.com]

- 10. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]

- 11. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs form different species by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Substrate Specificity of HSD17B13: A Technical Guide for Researchers

An In-depth Examination of the Enzymatic Activity and Substrate Preference of a Key Player in Liver Disease

This technical guide provides a comprehensive overview of the substrate specificity of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), an enzyme of significant interest in the fields of hepatology and drug development. Loss-of-function variants in the HSD17B13 gene have been linked to a reduced risk of progression of non-alcoholic fatty liver disease (NAFLD) to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1][2] This protective effect has spurred research into the enzymatic function of HSD17B13 to understand its role in liver pathophysiology and to explore its potential as a therapeutic target.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the known substrates of HSD17B13, the kinetic parameters of their interactions, and the experimental protocols used to determine these characteristics.

Substrate Specificity and Kinetic Parameters

HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[3][4] It belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and is known to catalyze the oxidation of a variety of lipid substrates in vitro, including steroids, retinoids, and proinflammatory lipid mediators.[5][6] The enzymatic activity of HSD17B13 is NAD+ dependent.[5]

The following table summarizes the available quantitative data on the kinetic parameters of HSD17B13 with its known substrates.

| Substrate | Km | Vmax | kcat | Catalytic Efficiency (kcat/Km) | Source |

| β-estradiol | 6.08 µM | 0.94 nmol/min/mg | Not Reported | Not Reported | [7] |

| all-trans-retinol | Not Reported | Not Reported | Not Reported | Not Reported | |

| Leukotriene B4 | Not Reported | Not Reported | Not Reported | Not Reported |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducible study of HSD17B13's enzymatic activity. Below are protocols for two common assays used to investigate its substrate specificity.

In Vitro NADH Production Assay for β-estradiol Oxidation

This assay measures the enzymatic activity of HSD17B13 by quantifying the production of NADH, a product of the oxidation of substrates like β-estradiol.

Materials:

-

Purified recombinant HSD17B13 enzyme

-

β-estradiol (substrate)

-

NAD+ (cofactor)

-

Assay Buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)[8]

-

NADH detection reagent (e.g., NAD-Glo™ Assay kit)

-

96- or 384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of β-estradiol in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of β-estradiol by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., a range of concentrations to determine Km, or a saturating concentration like 75 µM for inhibitor screening).[9]

-

Prepare a working solution of NAD+ in Assay Buffer.

-

Prepare a working solution of purified HSD17B13 enzyme in Assay Buffer (e.g., 50-100 nM).[8]

-

Prepare the NADH detection reagent according to the manufacturer's instructions.

-

-

Assay Setup:

-

Add the desired volume of β-estradiol working solution to the wells of the assay plate.

-

Add the NAD+ working solution to the wells.

-

To initiate the reaction, add the HSD17B13 enzyme working solution to the wells.

-

Include appropriate controls:

-

No enzyme control (Assay Buffer instead of enzyme solution).

-

No substrate control (Assay Buffer instead of β-estradiol solution).

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

-

-

NADH Detection:

-

After incubation, add the NADH detection reagent to each well.

-

Incubate the plate as recommended by the detection reagent manufacturer to allow for signal development.

-

-

Data Acquisition:

-

Measure the luminescence signal using a plate reader. The signal is proportional to the amount of NADH produced.

-

-

Data Analysis:

-

Subtract the background signal (from no enzyme or no substrate controls) from the experimental values.

-

For kinetic analysis, plot the initial reaction velocity (luminescence signal per unit time) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Cell-Based Retinol Dehydrogenase (RDH) Activity Assay with HPLC Analysis

This assay determines the ability of HSD17B13 to oxidize retinol to retinaldehyde and retinoic acid within a cellular context.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vector for HSD17B13 (and appropriate empty vector control)

-

Transient transfection reagent

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

All-trans-retinol

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

HPLC system with a UV detector

-

Normal-phase HPLC column (e.g., silica gel column)

-

Mobile phase solvents (e.g., n-Hexane, 2-propanol, glacial acetic acid)[10]

-

Standards for all-trans-retinol, all-trans-retinaldehyde, and all-trans-retinoic acid

Procedure:

-

Cell Culture and Transfection:

-

Seed HEK293 cells in culture plates and grow to an appropriate confluency.

-

Transfect the cells with the HSD17B13 expression vector or an empty vector control using a suitable transfection reagent.

-

-

Substrate Treatment:

-

After a post-transfection period (e.g., 24 hours), replace the culture medium with fresh medium containing a known concentration of all-trans-retinol (e.g., 2-5 µM).[3]

-

-

Incubation:

-

Incubate the cells for a defined period (e.g., 6-8 hours) to allow for the enzymatic conversion of retinol.[3]

-

-

Sample Preparation:

-

Harvest the cells and wash with PBS.

-

Lyse the cells and extract the retinoids using an appropriate organic solvent (e.g., hexane/isopropanol).

-

Evaporate the solvent and reconstitute the retinoid extract in the HPLC mobile phase.

-

-

HPLC Analysis:

-

Inject the reconstituted sample onto a normal-phase HPLC column.

-

Separate the retinoids using a gradient or isocratic mobile phase. A common mobile phase composition is a mixture of n-hexane and 2-propanol, with a small amount of acetic acid.[10]

-

Detect the separated retinoids using a UV detector at a wavelength suitable for retinoids (e.g., 325-340 nm).[11]

-

-

Quantification:

-

Identify and quantify the peaks corresponding to retinol, retinaldehyde, and retinoic acid by comparing their retention times and peak areas to those of the analytical standards.

-